Boc-D-lysine(ip/cbz)
Description
BenchChem offers high-quality Boc-D-lysine(ip/cbz) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-lysine(ip/cbz) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMKUYJJYHUAJP-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Indispensable Role of Protected Amino Acids in Modern Organic Synthesis
The synthesis of complex organic molecules, from life-saving pharmaceuticals to novel materials, often involves multi-step reaction sequences. Many of these molecules are polyfunctional, meaning they possess multiple reactive sites. peptide.com During a synthetic sequence, it is often necessary to carry out a reaction at one specific site while leaving others untouched. This is where the concept of protecting groups becomes essential. peptide.comacs.org
Protected amino acid derivatives are a cornerstone of this strategy, particularly in the field of peptide chemistry. nih.gov Peptides are chains of amino acids linked together by amide bonds. The formation of a specific peptide sequence requires the precise and sequential coupling of individual amino acid units. rsc.org Without protecting groups, a chaotic polymerization would occur, leading to a complex mixture of undesirable products. acs.org By temporarily blocking the reactive amino and carboxyl groups, as well as any reactive side chains, chemists can direct the formation of peptide bonds in a controlled, stepwise manner. rsc.orgnih.gov This control not only ensures the correct sequence but also prevents side reactions and the loss of stereochemical integrity, a crucial factor for the biological activity of the final peptide. nih.gov
Beyond improving selectivity and yield, protecting groups can also enhance the solubility of amino acids in organic solvents, making them more amenable to standard synthetic conditions. peptide.com The development of a diverse palette of protecting groups, each with its own unique cleavage conditions, has been a driving force in advancing the capabilities of organic synthesis. peptide.com
The Power of Orthogonality: Unpacking the Boc and Cbz Protecting Groups
The true elegance of modern protecting group strategy lies in the concept of orthogonality . Orthogonal protecting groups are those that can be removed under distinct and mutually exclusive conditions, allowing for the selective deprotection of one functional group in the presence of others. iris-biotech.de This principle is exemplified in the structure of Boc-D-lysine(Cbz)-OH, which features two different protecting groups: the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group.
The lysine (B10760008) residue itself possesses two amino groups: the α-amino group, which participates in the formation of the peptide backbone, and the ε-amino group located on the side chain. openaccesspub.org In Boc-D-lysine(Cbz)-OH, the α-amino group is protected by the Boc group, while the ε-amino group is protected by the Cbz group.
The Boc group is a cornerstone of peptide synthesis, known for its stability under a wide range of conditions but its lability to moderate acids, such as trifluoroacetic acid (TFA). iris-biotech.deacs.org This allows for the selective removal of the Boc group from the α-amino group to enable the next coupling reaction in a growing peptide chain, without affecting the Cbz group on the lysine side chain. iris-biotech.de
The Cbz group , introduced by Bergmann and Zervas in the 1930s, was one of the first widely used amino-protecting groups and played a pivotal role in the early development of peptide synthesis. acs.orgscispace.com It is stable to the acidic conditions used to remove the Boc group but can be cleaved by catalytic hydrogenation (e.g., using hydrogen gas and a palladium catalyst) or by strong acids like hydrogen bromide in acetic acid. acs.orgscispace.com
This difference in cleavage conditions is the essence of their orthogonality. A chemist can selectively remove the α-Boc group to extend the peptide chain and then, at a later stage, remove the ε-Cbz group to modify the lysine side chain, for example, by attaching a fluorescent label or another peptide chain to create a branched structure. rsc.orgiris-biotech.de This "quasi-orthogonal" relationship, where both groups are acid-labile but to different extents, provides a powerful tool for the synthesis of complex peptides. nih.gov
Applications of Boc D Lysine Cbz Oh in Peptide Chemistry and Biomolecule Construction
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, allowing for the efficient, automated construction of peptide chains on a solid support. iris-biotech.de Boc-D-Lys(Cbz)-OH is a standard building block within the Boc/Bzl protection strategy for SPPS. iris-biotech.desigmaaldrich.com
In the Boc-based strategy of SPPS, the peptide chain is elongated from the C-terminus to the N-terminus. iris-biotech.de The process for incorporating a Boc-D-Lys(Cbz)-OH residue involves a series of repeated cycles:
Deprotection: The N-terminal Boc group of the resin-bound growing peptide chain is removed using a moderately strong acid, typically trifluoroacetic acid (TFA). peptide.comiris-biotech.de The Cbz group on the lysine (B10760008) side chain remains intact under these conditions. peptide.com
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling step.
Coupling: The incoming Boc-D-Lys(Cbz)-OH is activated at its carboxylic acid function using a coupling reagent (e.g., HBTU, DCC) and then added to the resin. beilstein-journals.orgrsc.org The activated carboxyl group reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.
Washing: Excess reagents and byproducts are washed away, leaving the newly elongated, N-terminally Boc-protected peptide ready for the next cycle. iris-biotech.de
This iterative process allows for the precise placement of the D-lysine residue within the peptide sequence. The use of the 2-chloro-substituted Cbz group (2-Cl-Z) is also common, as in Boc-D-Lys(2-Cl-Z)-OH, which is frequently utilized in Boc SPPS. peptide.compeptide.comsigmaaldrich.com
Table 1: Comparison of Major SPPS Strategies and Role of Lysine Derivatives
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| N-α Protection | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| N-α Deprotection | Moderate Acid (e.g., TFA) | Base (e.g., Piperidine) |
| Side-Chain Protection | Benzyl (B1604629) (Bzl) based ethers/esters, Cbz, Tos | tert-Butyl (tBu) based ethers/esters, Boc, Trt |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |
| Typical Lysine Derivative | Boc-Lys(Cbz)-OH or Boc-Lys(2-Cl-Z)-OH peptide.comiris-biotech.de | Fmoc-Lys(Boc)-OH iris-biotech.de |
A primary concern during peptide synthesis is the prevention of side reactions, particularly racemization of the chiral center (epimerization) and unwanted reactions at amino acid side chains. The use of urethane-based protecting groups like Boc and Cbz is a key strategy to minimize racemization. acs.org The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, a process that is suppressed when the N-α-amino group is protected by a urethane (B1682113). nih.govuniurb.it
Research has demonstrated that coupling reactions involving urethane-protected amino acids can proceed with a high degree of chiral integrity. For example, in a study involving the synthesis of a β,β-dimethylated D-lysine derivative, coupling of Cbz-β,β-diMe-d-Lys(Boc)-OH to chiral amines resulted in the formation of a single major diastereomer, indicating minimal epimerization at the α-carbon ( >95% ee). acs.org The stability of the Cbz group on the lysine side chain effectively prevents branching of the peptide chain, where the incoming activated amino acid might otherwise react with the ε-amino group. peptide.com
Table 2: Research Findings on Chiral Integrity Preservation
| Compound/Reaction | Method | Observation | Conclusion | Citation |
| Cbz-β,β-diMe-d-Lys(Boc)-OH coupled to (R)- and (S)-α-methylbenzylamine | 1H NMR analysis of crude diastereomers | Only one diastereomer was obtained as the major product in each reaction. | The reactions were carried out with a high retention of chiral integrity (>95% ee). | acs.org |
| Coupling of N-(Cbz- or Fmoc-α-aminoacyl)benzotriazoles with free amino acids | NMR and HPLC analysis | The original chirality was preserved in all cases (>95% by NMR, >99% by HPLC). | The use of N-acylbenzotriazoles as activated derivatives enables coupling with complete retention of chirality. | researchgate.netresearchgate.net |
The orthogonality of the Cbz protecting group is crucial for the post-synthesis modification of peptides. After the full peptide has been assembled on the solid support using the Boc-SPPS strategy, the Cbz group on the D-lysine side chain can be selectively removed while the peptide remains anchored to the resin and other side-chain protecting groups are intact.
This selective deprotection opens up the ε-amino group for a wide range of modifications:
Conjugation: Attaching labels such as fluorophores, biotin (B1667282), or other reporter groups for biological assays.
Lipidation: Introducing fatty acid chains to create lipopeptides, which can enhance membrane interaction or self-assembly properties.
Pegylation: Attaching polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic profiles.
Cyclization: Forming a "head-to-tail" or side-chain-to-side-chain cyclic peptide by creating an amide bond with another functional group on the peptide. nih.gov
The Cbz group is typically removed via catalytic hydrogenolysis (e.g., using H₂/Pd) or with strong acids like anhydrous HF or TFMSA, conditions that are distinct from the TFA used for Boc removal. peptide.comajol.info This allows for a planned, stepwise chemical manipulation of the synthesized peptide on the solid support. For instance, a strategy might involve synthesizing a peptide, selectively deprotecting the lysine ε-amino group, coupling a specific moiety, and then cleaving the final, modified peptide from the resin. uni-regensburg.de
Solution-Phase Peptide Synthesis and Fragment Condensation
While SPPS is dominant, solution-phase synthesis remains important, especially for large-scale production and the synthesis of short peptides or peptide fragments. elte.hu The Cbz group was one of the first protecting groups used in peptide chemistry and has a long history in solution-phase methods. peptide.com Boc-D-Lys(Cbz)-OH can be used in solution-phase synthesis where peptide bonds are formed sequentially in a suitable solvent.
Furthermore, this building block is valuable in fragment condensation strategies. google.comtu-darmstadt.de In this approach, smaller protected peptide fragments are synthesized independently, either by solid-phase or solution-phase methods, and then joined together in solution. A fragment could be designed to have Boc-D-Lys(Cbz)-OH at its C-terminus or within its sequence. The stability of the Cbz group allows it to be carried through multiple reaction steps before its eventual removal in the final stages of the synthesis of the target protein or large peptide. peptide.com
Synthesis of Complex Peptides and Peptidomimetics Incorporating D-Lysine Residues
The incorporation of non-natural amino acids, such as D-isomers, is a powerful tool in medicinal chemistry. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in vivo. Introducing D-amino acids can significantly enhance a peptide's metabolic stability and half-life. nih.gov
Boc-D-Lys(Cbz)-OH is an essential reagent for synthesizing peptidomimetics designed to probe structure-function relationships. nih.gov By replacing an L-lysine with a D-lysine, chemists can induce specific changes in the peptide's secondary and tertiary structure, such as altering the orientation of the side chain relative to the peptide backbone. nih.gov These conformational changes can have profound effects on biological activity, such as receptor binding affinity and selectivity.
For example, research into opioid peptide analogs showed that replacing an L-amino acid with a D-amino acid in the second position of a cyclic peptide could dramatically improve binding to the mu-opioid receptor (MOR). mdpi.com Similarly, in the development of inhibitors for the HER2-HER3 protein-protein interaction, peptidomimetics containing D-amino acids were synthesized to improve enzymatic resistance. nih.gov The synthesis of these complex molecules relies on the availability of orthogonally protected D-amino acid building blocks like Boc-D-Lys(Cbz)-OH, which allow for their controlled incorporation into the peptide sequence.
Investigation of Conformational Preferences in Lysine-Containing Polypeptides
The incorporation of lysine residues, often originating from precursors like Boc-D-Lys(Cbz)-OH, into polypeptide chains imparts significant structural and functional properties to the final molecule. A key area of investigation is the conformational behavior of these lysine-containing polypeptides. Poly-L-lysine (PLL), a homopolymer of lysine, is a widely studied model system because its secondary structure can be readily converted between α-helix, β-sheet, and random coil conformations in response to changes in its environment. researchgate.net Understanding these transitions is crucial as the conformation of a peptide or protein dictates its biological activity and interactions. tandfonline.com
The conformational flexibility of lysine-containing polypeptides is influenced by several factors, including pH, temperature, ionic strength, and the presence of specific solvents or surfactants. researchgate.netcdnsciencepub.com For example, at neutral pH, PLL typically exists in a random coil state; however, changes in temperature or the addition of certain ions can induce a transition to more ordered structures like α-helices or β-sheets. researchgate.net These conformational changes are central to the function of many natural proteins and are a key consideration in the design of synthetic peptides. tandfonline.com
Detailed research has elucidated the specific conditions that favor each conformation. Circular Dichroism (CD) spectroscopy is a primary tool for these studies, allowing researchers to monitor the secondary structure of polypeptides in solution.
Table 1: Environmental Factors Influencing Poly(L-lysine) Conformation This interactive table summarizes research findings on the conformational states of poly(L-lysine) under various environmental conditions. researchgate.net
| Factor | Condition | Resulting Conformation |
| pH | Neutral | Random Coil |
| Temperature | ≤ 25°C | α-Helix |
| Temperature | 25°C to 37°C | Random Coil |
| Temperature | ≥ 37°C | β-Sheet |
| Ionic Species | Presence of certain ions (e.g., dodecyl sulfate) | Can induce α-helix or β-sheet |
Beyond environmental factors, chemical modifications to the lysine side chains have a profound impact on the conformational preferences of the polypeptide backbone. tandfonline.comnih.gov Studies on branched polypeptides with a poly(L-lysine) backbone have shown that the amino acid composition and sequence of the side chains significantly influence whether the polypeptide adopts an α-helical or other ordered structure. nih.gov For instance, incorporating leucine (B10760876) and serine residues in the side chains can promote more ordered α-helical structures compared to those containing glutamic acid and serine. nih.gov Furthermore, methylation of the ε-amino groups of poly(lysine) alters its conformational properties and its interactions with biomolecules like polynucleotides, which may be relevant to the biological effects of methylated proteins such as histones. tandfonline.com
| Polypeptide System | Side-Chain Modification | Observed Conformational Effect | Reference |
| Poly(lysine) | ε-amino methylation | Increases resistance to thermally-induced and NaCl-induced conformational changes. | tandfonline.com |
| Poly(lysine) | ε-amino methylation | Changes conformation in dodecyl sulfate (B86663) from β-sheet to α-helix to random coil with increasing methylation. | tandfonline.com |
| Poly(L-lysine) backbone with branched side chains | Side chains with Leu and Ser | Promotes more ordered (α-helical) structure. | nih.gov |
| Poly(L-lysine) backbone with branched side chains | Side chains with Glu and Ser | Results in less ordered structure compared to Leu/Ser-containing branches. | nih.gov |
These investigations into the conformational landscapes of lysine-containing polypeptides are fundamental. They not only provide insight into the behavior of natural proteins but also guide the rational design of synthetic peptides and polymers with specific, predictable three-dimensional structures and functions for applications in materials science and medicine.
Boc D Lysine Cbz Oh As a Chiral Building Block in Asymmetric Synthesis
Utility in Stereoselective Organic Transformations
The fundamental utility of a chiral building block like Boc-D-Lys(Cbz)-OH lies in its ability to impart its stereochemical information to a new, larger molecule. The D-configuration at the α-carbon of the lysine (B10760008) backbone serves as a stereochemical control element, guiding the formation of new stereocenters in a predictable manner. This substrate-controlled asymmetric induction is a powerful strategy for the synthesis of complex natural products and other bioactive molecules. baranlab.org
While primarily known for its role in peptide synthesis, the principles of using Boc-D-Lys(Cbz)-OH extend to the construction of non-peptidic scaffolds. The orthogonally protected amino groups—the α-amino group masked with the acid-labile Boc (tert-butoxycarbonyl) group and the ε-amino group with the hydrogenolysis-labile Cbz (benzyloxycarbonyl) group—allow for selective deprotection and functionalization. rsc.org This differential protection is crucial for directing the course of a synthesis and introducing new functionalities at specific positions without disturbing the core chirality.
Preparation of Enantiomerically Pure Small Molecules
The ultimate goal of using a chiral building block is the synthesis of a final target molecule in high enantiomeric purity. Boc-D-Lys(Cbz)-OH serves as an excellent starting material for such endeavors. A notable example is the synthesis of optically pure γ-peptide nucleic acid (PNA) backbones. rcpcm.ru PNA are synthetic mimics of DNA and RNA with a polyamide backbone instead of a sugar-phosphate backbone. The chirality introduced into this backbone can significantly influence its binding properties to natural nucleic acids.
In a reported synthesis, both L- and D-isomers of the γ-PNA backbone were prepared starting from the corresponding enantiomers of protected lysine, including Boc-D-Lys(Z)-OH (where Z is another notation for Cbz). rcpcm.ru The synthesis leverages the intact chiral center of the lysine derivative, which becomes an integral part of the final PNA monomer. This process underscores the role of Boc-D-Lys(Cbz)-OH as a reliable source of chirality for constructing complex, non-natural oligomers with defined stereochemistry. The preservation of the D-configuration from the starting material directly translates to the enantiopurity of the resulting γ-PNA backbone, which is crucial for its intended biological or diagnostic applications. rcpcm.ru
| Starting Material | Key Transformation | Product | Application | Reference |
| Boc-D-Lys(Z)-OH | Multi-step synthesis including reductive amination | Optically Pure D-γ-PNA Backbone | DNA/RNA mimicry, diagnostics | rcpcm.ru |
Assessment and Maintenance of Chiral Integrity in Multi-Step Syntheses
A significant challenge in multi-step synthesis is the preservation of the stereochemical integrity of chiral centers throughout the reaction sequence. The α-proton of an amino acid derivative is susceptible to epimerization (racemization) under certain conditions, particularly basic or harsh thermal conditions. The use of urethane-based protecting groups like Boc and Cbz is a key strategy to mitigate this risk. These groups are known to reduce the tendency for racemization via oxazolone (B7731731) formation, a common pathway for epimerization during peptide coupling reactions. researchgate.net
Verifying the chiral integrity of intermediates and the final product is a critical aspect of quality control in asymmetric synthesis. Several analytical techniques are employed for this purpose.
Research Findings on Chiral Integrity Assessment:
Derivatization followed by NMR Spectroscopy: In a study on the synthesis of a β,β-dimethylated analog of Cbz-D-Lys(Boc)-OH, the enantiomeric integrity was assessed by coupling the final product with the chiral amines (R)- and (S)-α-methylbenzylamine. The resulting diastereomeric amides were then analyzed by ¹H NMR spectroscopy. The observation of a single major diastereomer in each case indicated that the synthetic sequence proceeded with high retention of chiral integrity, with an enantiomeric excess (ee) determined to be greater than 95%. acs.org
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining enantiomeric excess. Specific chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to different retention times. For instance, macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T) are effective for the separation of N-derivatized amino acids like Boc- and Cbz-protected lysine. sigmaaldrich.com In the synthesis of γ-PNA backbones from Boc-D-Lys(Z)-OH, HPLC analysis on a standard C18 column after derivatization was used to confirm the enantiomeric excess, which was found to be greater than 99.4%. rcpcm.ru
The choice of reagents and reaction conditions is paramount for maintaining chiral purity. For example, coupling reagents and bases used in amide bond formation must be selected carefully to avoid conditions that promote racemization. The stability of the Boc and Cbz protecting groups under various reaction conditions allows for a wide range of chemical transformations to be performed on other parts of the molecule while the critical α-stereocenter remains safely protected. rsc.org
Table of Analytical Methods for Chiral Integrity:
| Analytical Method | Principle | Application Example | Reported Purity | Reference |
|---|---|---|---|---|
| ¹H NMR Spectroscopy | Formation of diastereomers with a chiral resolving agent, followed by analysis of distinct NMR signals. | Coupling of Cbz-β,β-diMe-D-Lys(Boc)-OH with (R)- and (S)-α-methylbenzylamine. | >95% ee | acs.org |
Advanced Derivatizations and Functional Modifications of Boc D Lysine Cbz Oh
Synthesis of Lysine (B10760008) Analogues with Orthogonal Reactivities
The orthogonal nature of the Boc and Cbz protecting groups is fundamental to the synthesis of lysine analogues with diverse functionalities. The Boc group is labile to acid, while the Cbz group is typically removed by hydrogenolysis. peptide.comiris-biotech.de This differential reactivity allows for the selective deprotection of one amine group while the other remains protected, facilitating site-specific modifications. peptide.com
For instance, the ε-amino group, protected by Cbz, can be deprotected to introduce a variety of chemical moieties, while the α-amino group remains shielded by the Boc group. This strategy is instrumental in creating lysine derivatives with side chains tailored for specific applications. Researchers have synthesized lysine analogues with amide bond linkers in the side chain by functionalizing the amine side chain of diaminopropionic acid (Dap) with N-Boc protected amino acids. ru.nl This approach allows for the introduction of various amino acid side chains, effectively creating a library of lysine mimics with varying steric and electronic properties. ru.nl
Furthermore, the synthesis of β,β-dimethyl-d-lysine building blocks highlights the utility of orthogonal protection schemes. acs.org In this multi-step synthesis, protecting groups are strategically manipulated to achieve the desired dimethylated lysine derivative, which can then be incorporated into peptides. acs.org The ability to create such modified amino acids is crucial for studying protein structure and function, as these analogues can act as probes or inhibitors of enzymatic activity. ru.nl
The following table summarizes key orthogonally protected lysine derivatives and their synthetic applications:
| Derivative | Protecting Groups | Key Synthetic Application |
| Boc-D-Lys(Fmoc)-OH | α-Boc, ε-Fmoc | Preparation of protected peptide fragments for fragment coupling and on-resin modification. peptide.com |
| Cbz-β,β-diMe-d-Lys(Boc)-OH | α-Cbz, ε-Boc | Synthesis of peptides containing β,β-dimethylated lysine residues. acs.org |
| Fmoc-protected lysine analogues from Dap | α-Fmoc, modified side chain | Incorporation into histone tail peptides to study enzyme-substrate interactions. ru.nl |
This strategic use of orthogonal protecting groups, originating from precursors like Boc-D-lysine(Cbz)-OH, enables the precise engineering of lysine side chains, thereby expanding the chemical diversity of synthetic peptides and proteins.
Development of Unnatural Amino Acids for Genetic Code Expansion and Protein Engineering
The ability to incorporate unnatural amino acids (UAAs) with novel chemical properties into proteins at specific sites has revolutionized protein engineering. vcu.eduannualreviews.orgacs.org This process, known as genetic code expansion, relies on the creation of UAAs that can be recognized by engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. vcu.eduacs.orgresearchgate.net Boc-D-lysine(Cbz)-OH serves as a valuable starting material for the synthesis of such UAAs. nih.gov
A significant challenge in genetic code expansion is the efficient incorporation of UAAs into proteins in living cells. One effective strategy to improve this is the use of methylester forms of UAAs. nih.govnih.gov Research has shown that the incorporation of L- and D-forms of the UAA Nε-thiaprolyl-L-lysine (ThzK), as well as Nε-Boc-L-Lysine (BocK) and Nε-propargyl-L-Lysine (PrK), into proteins can be enhanced by 2- to 6-fold when their methylester forms are used in E. coli cell cultures. nih.govnih.gov
The synthesis of these UAAs can start from the more economical N-Boc-Lys(Cbz)-OH. nih.gov The process involves methylation of the carboxylic acid, followed by deprotection of the Cbz group and subsequent coupling to introduce the desired functionality. nih.gov The resulting UAA, in its methylester form, demonstrates improved cellular uptake, leading to higher yields of the UAA-incorporated protein. nih.gov This is particularly advantageous for large-scale protein expression, as it allows for the use of lower concentrations of the often synthetically demanding UAA. nih.gov
The table below illustrates the improved protein yields with methylester forms of various UAAs:
| Unnatural Amino Acid | Protein | Improvement with Methylester Form |
| L-ThzK | Ubiquitin (UB) | ~2-6 fold |
| D-ThzK | Ubiquitin (UB) | ~2-6 fold |
| Nε-Boc-L-Lysine (BocK) | Green Fluorescent Protein (GFP) | ~2-5 fold |
| Nε-propargyl-L-Lysine (PrK) | Green Fluorescent Protein (GFP) | ~2-5 fold |
This strategy of using methylester-capped UAAs represents a significant advancement in making the genetic incorporation of UAAs more efficient and accessible for a broader range of biological studies. nih.gov
Boc-protected lysine derivatives are pivotal in bioconjugation, particularly through the use of click chemistry. These derivatives can be synthesized to contain reactive handles, such as azides or alkynes, which can then participate in highly specific and efficient click reactions. medchemexpress.com For example, Boc-D-Lys(N3)-OH, a derivative containing an azide (B81097) group, is a versatile reagent for click chemistry. medchemexpress.com It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN. medchemexpress.com
These click-compatible lysine derivatives can be incorporated into peptides and other biomolecules, providing a site for subsequent labeling or conjugation. The synthesis of such derivatives often involves the modification of the lysine side chain, a process facilitated by the orthogonal protection offered by compounds like Boc-D-lysine(Cbz)-OH. The ability to introduce functionalities like azides allows for the attachment of a wide range of molecules, including fluorophores, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) chains. acs.orgcsic.es This has broad applications in areas such as drug delivery, diagnostics, and the study of protein-protein interactions.
Role in Dendrimer and Hyperbranched Polymer Synthesis
Boc-D-lysine(Cbz)-OH and related protected lysine derivatives are fundamental building blocks in the synthesis of dendrimers and hyperbranched polymers, which are highly branched, three-dimensional macromolecules with a wide range of biomedical applications. frontiersin.orgnih.gov The AB2 nature of lysine, with one carboxylic acid group and two amino groups, makes it an ideal monomer for creating these complex architectures. nih.gov
The synthesis of poly(L-lysine) dendrimers (PLLDs) often employs a divergent approach, where successive generations of lysine units are added to a central core. frontiersin.orgrsc.orgrsc.org This step-by-step synthesis allows for precise control over the size, generation, and surface functionality of the resulting dendrimer. Protected lysine monomers, such as Boc-Lys(Boc)-OH, are commonly used in this process. frontiersin.org The synthesis of dendrons, which are wedges of the dendrimer, can also be achieved using a divergent approach starting from a core molecule like propargylamine. rsc.org
The use of Boc-protected lysine allows for the controlled growth of the dendritic structure. After the coupling of a protected lysine monomer, the Boc groups are removed, typically with an acid like trifluoroacetic acid (TFA), to expose the amino groups for the next generation of coupling. rsc.orgrsc.org This iterative process leads to the formation of well-defined, monodisperse dendrimers with a high density of functional groups on their surface. nih.gov These terminal groups can then be modified for specific applications, such as drug or gene delivery. frontiersin.org
In addition to the synthesis of discrete dendrimers, protected lysine derivatives are also used in the creation of dendronized polymers. mdpi.comacs.org In a "graft-from" approach, dendrons are grown step-by-step from a linear polymer backbone. mdpi.comacs.org This method allows for the creation of cylindrical nanostructures with a high degree of branching along the polymer chain.
For example, a linear poly(cystine-co-L-lysine) backbone can be prepared, and then poly(L-lysine) dendrons can be grown from the lysine residues on this backbone. mdpi.com This involves the iterative coupling of protected lysine monomers, similar to the synthesis of dendrimers. The resulting dendronized polymers exhibit unique conformational properties and can be designed to have specific functionalities on their periphery. mdpi.comgoogle.com The "graft-from" approach offers a powerful method for creating complex, high-molecular-weight architectures that are not easily accessible through other synthetic routes. acs.org
Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing information on the connectivity and chemical environment of atoms. Both ¹H and ¹³C NMR are routinely used to confirm the structure of protected amino acids like Boc-D-lysine(ip/cbz).
In ¹H NMR, the chemical shifts, integration, and coupling patterns of proton signals allow for the precise assignment of hydrogens within the molecule. For a compound like Boc-D-lysine(ip/cbz), one would expect to see characteristic signals for the protons of the tert-butoxycarbonyl (Boc), isopropyl (ip), and benzyloxycarbonyl (Cbz) protecting groups, in addition to the signals from the lysine (B10760008) backbone and side chain. For instance, the nine equivalent protons of the Boc group's t-butyl moiety typically appear as a sharp singlet around 1.4 ppm. mdpi.com Protons on the benzyl (B1604629) group of the Cbz protector would appear in the aromatic region (around 7.3 ppm), while the benzylic CH₂ protons would be a singlet around 5.1 ppm. The various methylene (B1212753) (CH₂) groups of the lysine side chain would present as complex multiplets in the aliphatic region. mdpi.comnih.gov
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the total carbon count and the types of functional groups present. In studies of N-Boc protected dipeptide derivatives, distinct signals are observed for the carbonyl carbons of the Boc group (around 155 ppm), the ester or amide carbonyls (170-173 ppm), and the carbons of the protecting groups and amino acid backbone. mdpi.comresearchgate.net For Boc-D-lysine(ip/cbz), one would expect to identify the carbonyl carbons of both the Boc and Cbz protecting groups, the quaternary carbon and methyl carbons of the Boc group, the carbons of the isopropyl and benzyl groups, and the six distinct carbons of the D-lysine framework. mdpi.comnih.govresearchgate.net
The following table presents representative NMR data for related protected amino acid structures, illustrating the typical chemical shifts observed.
Table 1: Representative ¹H and ¹³C NMR Data for Protected Amino Acid Derivatives
| Compound/Fragment | Nucleus | Observed Chemical Shifts (δ, ppm) | Solvent | Reference |
|---|---|---|---|---|
| N-Boc-L-alanine-L-proline-OMe | ¹³C NMR | 24.6 (CH₂), 28.3 (C(CH₃)₃), 29.2 (CH₂), 47.1 (CH₂), 52.5 (OCH₃), 55.1 (CH), 60.3 (CH₂O), 80.6 (C(CH₃)₃), 154.6 (CO-OᵗBu), 170.8 (CO-OCH₃), 173.2 (CO-NH) | CDCl₃ | mdpi.com |
| Phenanthridine-Lysine Conjugate | ¹³C NMR | 23.0 (CH₂), 28.3 (Boc-CH₃), 29.1 (CH₂), 30.5 (CH₂), 39.6 (CH₂), 53.9 (CH), 65.4 (Cbz-CH₂) | [D6]DMSO | nih.gov |
Mass Spectrometry (MS) for Molecular Identity Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and assessing its purity. google.com Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing protected amino acids and peptides, as it typically keeps the molecules intact, providing a clear signal for the molecular ion. nih.govnih.gov
For Boc-D-lysine(ip/cbz) (Molecular Formula: C₂₂H₃₄N₂O₆), the expected monoisotopic mass is 422.2417 g/mol . In an ESI-MS experiment, the compound would typically be observed as a protonated molecule [M+H]⁺ at m/z 423.2495 or as an adduct with sodium [M+Na]⁺ at m/z 445.2314. The high resolution of modern mass spectrometers allows for the measured mass to be compared with the calculated mass to four or more decimal places, providing unambiguous confirmation of the elemental composition. rsc.org
Research on related compounds demonstrates the utility of this technique. For example, in the synthesis of lysine-iminosugar hybrids, ESI-MS was used to confirm the identity of products, with observed [M+H]⁺ and [M+Na]⁺ ions matching the calculated values for the expected structures. nih.gov Similarly, studies on phenanthridine-peptide conjugates relied on ESI-MS to identify multiply charged species in the gas phase, confirming the molecular identity of the synthesized isomers. nih.gov The technique is also crucial for confirming the successful incorporation of modified lysine derivatives into proteins. nih.gov
Table 2: Example ESI-MS Data for Lysine-Containing Compounds
| Compound | Formula | Calculated Mass [M] | Observed Ion | Found m/z | Reference |
|---|---|---|---|---|---|
| Iminosugar-Lysine Hybrid | C₁₈H₃₄N₂O₈ | 406.480 | [M+H]⁺ | 407.55 | nih.gov |
| Iminosugar-Lysine Hybrid | C₁₈H₃₄N₂O₈ | 406.480 | [M+Na]⁺ | 429.60 | nih.gov |
| Phenanthridine-Peptide Isomer | C₃₂H₄₃N₉O₅ | 657.75 | [M+H]⁺ | 658.3 | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the presence of specific functional groups within a molecule. researchgate.net For Boc-D-lysine(ip/cbz), IR spectroscopy would be used to confirm the presence of the key functional groups from the lysine backbone and the protecting groups. google.com
The most prominent signals in the IR spectrum would include:
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the urethane (B1682113) groups.
C-H Stretch: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds of the lysine and isopropyl groups, and often just above 3000 cm⁻¹ for the aromatic C-H bonds of the Cbz group.
C=O Stretch: Strong, characteristic absorption bands in the range of 1680-1720 cm⁻¹. These are due to the carbonyl groups of the Boc and Cbz urethane functionalities. In related protected amino acids, these carbonyl stretches are clearly identifiable and confirm the presence of the protecting groups. thieme-connect.com
The analysis of N-Boc-protected amino acid derivatives by IR spectroscopy has been used in conjunction with computational calculations to understand intermolecular interactions and conformational structures in various solvents. mdpi.comresearchgate.net The exact position of the carbonyl peaks can provide subtle information about hydrogen bonding and the molecular environment.
Circular Dichroism (CD) Spectroscopy for Conformational Studies of Lysine-Containing Polypeptides
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for investigating the secondary structure and conformational changes of chiral molecules, particularly biomolecules like polypeptides and proteins. cdnsciencepub.com
Studies on synthetic polypeptides have used CD to determine their secondary structure (e.g., α-helix, β-sheet, or random coil) in different environments. mdpi.comcdnsciencepub.com For example, research on a series of lysine-glycine copolymers showed that they predominantly adopted a random coil conformation, indicating that the lysine residues behaved independently without forming a rigid, ordered structure like an α-helix. cdnsciencepub.com In contrast, other studies have shown that peptides containing multiple lysine residues can form stable helical structures when reconstituted into membranes, with the orientation (transmembrane vs. surface-aligned) depending on the number and placement of the lysine residues. nih.gov Therefore, CD spectroscopy is a critical tool for understanding the structural consequences of using building blocks like Boc-D-lysine(ip/cbz) in the synthesis of functional polypeptides. researchgate.net
Computational and Theoretical Investigations of Boc D Lysine Cbz Oh Systems
Molecular Modeling and Dynamics Simulations of Protected Lysine (B10760008) Residues
Molecular modeling and molecular dynamics (MD) simulations are indispensable for studying the three-dimensional structure and dynamic behavior of protected amino acids like Boc-D-Lys(Cbz)-OH. These computational techniques allow for the exploration of molecular motion and intermolecular interactions over time, providing a window into how these molecules behave in different environments. ub.eduresearchgate.net
MD simulations of peptides containing lysine residues with both Boc and Cbz protecting groups have been employed to understand their conformational preferences and interactions. ub.edu For instance, computational analyses have revealed that such molecules can alternate between bent and open conformations, a flexibility that is critical for their function, such as in recognizing and binding to other molecules. rsc.org The simulation process typically begins with geometry optimization of the molecule, often using quantum mechanics methods like Density Functional Theory (DFT), to find a stable low-energy structure. researchgate.net This optimized structure is then placed in a simulated environment, such as a box of water molecules, and the system is neutralized with ions to mimic physiological conditions. ub.edu
The subsequent MD simulation calculates the forces between atoms and their resulting movements over nanoseconds, revealing the dynamic nature of the molecule. ub.edursc.org These simulations show that factors like the length of a linker or the pH of the surrounding environment can significantly affect the molecule's conformation. rsc.org For example, the average distance between the protected lysine's side chain and other parts of a larger molecule can be precisely tracked during simulations, revealing the absence or presence of direct interactions like cation–π stacking.
| Parameter | Typical Implementation in MD Simulations | Purpose |
| Force Field | GROMOS, AMBER, CHARMM | Describes the potential energy of the system, defining interactions between atoms. |
| Geometry Optimization | DFT (e.g., B3LYP/6-31+G(d)) | To find an initial low-energy conformation of the molecule before simulation. researchgate.net |
| Solvation | Explicit (e.g., TIP3P water model) or Implicit (e.g., PCM) | To mimic the solvent environment in which the molecule exists. csic.es |
| System Neutralization | Addition of counter-ions (e.g., Cl⁻) | To balance the overall charge of the simulated system. |
| Simulation Ensemble | NPT (constant Number of particles, Pressure, Temperature) | To simulate the system under conditions that mimic a real-world laboratory environment. |
| Simulation Time | Nanoseconds (ns) | To observe the dynamic behavior and conformational changes of the molecule over a meaningful timescale. ub.edu |
This interactive table summarizes common parameters and their purposes in the molecular dynamics simulation of protected lysine systems.
Conformational Analysis and Energetic Profiles of Boc and Cbz Protected Lysine
The presence of two bulky protecting groups, the tert-butyloxycarbonyl (Boc) group on the ε-amino group and the benzyloxycarbonyl (Cbz) group on the α-amino group, introduces significant steric and electronic interactions that dictate the conformational landscape of the lysine derivative. rsc.org Conformational analysis, supported by computational methods and experimental data from techniques like X-ray crystallography and NMR spectroscopy, helps to map out the possible shapes (conformers) of the molecule and their relative stabilities (energetic profiles). rsc.orgmdpi.com
Computational studies on peptides containing protected lysine have identified distinct conformational states, such as "bent" and "open" structures. rsc.org The energetic barrier between these states and their relative populations are key to understanding the molecule's behavior. In larger peptide chains, the conformation of ε-Cbz-lysine residues can even influence the secondary structure of the entire peptide, driving it to form an α-helix or a β-sheet depending on the length and composition of the peptide chain. rsc.org
| Conformational Feature | Description | Investigative Method |
| Bond Lengths & Angles | Deviations from standard values due to steric and electronic strain between Boc and Cbz groups. rsc.org | X-ray Crystallography, DFT Calculations. rsc.org |
| Dominant Conformations | Existence of distinct low-energy states, such as "bent" and "open" forms. rsc.org | Molecular Dynamics (MD) Simulations, NMR Spectroscopy. rsc.org |
| Torsional Angles (φ, ψ) | The backbone and side-chain dihedral angles that define the overall shape of the molecule. | NMR Spectroscopy, MD Simulations. rsc.org |
| Influence on Peptides | The protected lysine residue can induce specific secondary structures (α-helix, β-sheet) in a peptide. rsc.org | Circular Dichroism (CD) Spectroscopy, X-ray Diffraction. |
This interactive table outlines key conformational features of dual-protected lysine and the methods used to study them.
Prediction of Reactivity and Selectivity in Synthetic Pathways
Computational chemistry is increasingly used to predict the outcome of chemical reactions, moving organic synthesis from a trial-and-error process to a more designed approach. nih.govamazonaws.com For Boc-D-Lys(Cbz)-OH, theoretical investigations can predict its reactivity and the selectivity of its transformations in synthetic pathways, particularly in peptide synthesis. nih.govmpg.deacs.org
Quantum chemical methods like Density Functional Theory (DFT) can be used to model reaction mechanisms and calculate the energy profiles of different pathways. researchgate.net This allows chemists to understand why a particular reaction proceeds with a certain regioselectivity or stereoselectivity. For instance, theoretical models can outline the differences in activation energies for various reaction mechanisms, explaining why one product is formed preferentially over another. csic.es
| Investigated Property | Computational Approach | Significance in Synthesis |
| Reaction Mechanism | Density Functional Theory (DFT) | Elucidates the step-by-step pathway of a reaction, identifying transition states and intermediates. researchgate.net |
| Activation Energies | Quantum Chemical Calculations | Predicts the feasibility and rate of a reaction pathway; the lower the energy, the more favorable the reaction. csic.es |
| Site Selectivity (pKa) | DFT with Solvation Models (e.g., PCM) | Predicts which functional group is most likely to react by calculating its acidity/basicity. researchgate.netcsic.es |
| Synthesis Efficiency | Machine Learning / Deep Learning Models | Predicts the outcome of coupling and deprotection steps based on sequence and reaction conditions. nih.govamazonaws.commpg.de |
This interactive table details how computational methods are used to predict reactivity and selectivity in synthetic pathways involving protected lysine.
Future Directions and Emerging Research Areas
Innovations in Protecting Group Chemistry for Lysine (B10760008) and Diamino Acids
The synthesis of complex, multifunctional peptides hinges on the strategic use of protecting groups for the various reactive moieties of amino acids, particularly the α-amino and side-chain functional groups. For diamino acids like lysine, achieving selective protection and deprotection—a concept known as orthogonality—is critical for success, especially in solid-phase peptide synthesis (SPPS).
Innovations in this field are driven by the need to overcome challenges such as the premature removal or migration of protecting groups during synthesis. For instance, the widely used Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group, while easily cleaved by hydrazine, can sometimes migrate to other free amino groups, a phenomenon known as "scrambling." ontosight.ai To address this, more sterically demanding alternatives like ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) have been developed, which exhibit greater stability. ontosight.aiformulationbio.com
Recent research has introduced a new class of protecting groups based on dimethylbarbituric acid (Dmb), such as MeDmb and ivDmb. ontosight.ai These offer different stability and cleavage profiles, providing chemists with a broader toolkit to fine-tune their synthetic strategies. ontosight.ai For example, studies have shown that while MeDmb may still exhibit some scrambling, ivDmb is as stable as ivDde, offering a reliable alternative when robust protection is required. ontosight.ai
The table below summarizes some key orthogonal protecting groups used for the lysine side-chain in Fmoc-based SPPS, highlighting the diverse chemical conditions required for their removal.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| tert-Butyloxycarbonyl | Boc | Strong acids (e.g., TFA) | Fmoc, Z, Alloc |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Fmoc, Boc, Trityl |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | Fmoc, Boc, Trityl |
| Monomethoxytrityl | Mmt | 1% TFA in DCM; Acetic Acid/TFE/DCM | Fmoc, Boc, Dde |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Fmoc, Boc, Trityl |
| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | HF, HBr/AcOH | Boc |
Data sourced from multiple research findings. nih.govchemimpex.comformulationbio.com
The continuous evolution of these chemical tools, including the automation of deprotection steps, is crucial for advancing the synthesis of intricate peptide architectures like branched and cyclic peptides. formulationbio.com
Expanded Applications in Chemical Biology and Supramolecular Chemistry
The incorporation of D-lysine and its derivatives into peptides and other molecular structures is expanding their application in chemical biology and supramolecular chemistry. The resistance of D-amino acid-containing peptides (DAACPs) to enzymatic degradation makes them ideal candidates for developing long-lasting therapeutic agents and robust biomaterials. nih.govformulationbio.com
In chemical biology, D-lysine serves as a versatile scaffold for bioconjugation, allowing for the attachment of various functional molecules such as fluorophores, drugs, or targeting ligands. chemimpex.com For example, Nα-Fmoc-Nε-Boc-D-lysine is a key building block for creating custom peptides used in drug development and protein engineering. chemimpex.com The orthogonal protection scheme allows for selective modification of the side-chain amine, enabling the construction of complex molecules like antibody-drug conjugates (ADCs) or targeted imaging agents.
The field of supramolecular chemistry has seen innovative use of lysine derivatives to create self-assembling systems. L-lysine derivatives have been shown to form supramolecular fibers and ribbons in certain solvents. rsc.org Similarly, dimerized L-lysine derivatives can act as organogelators, forming stable gels that can exhibit thixotropic properties—reversibly transitioning from a gel to a sol state in response to mechanical stress. mdpi.com These materials have potential applications in cosmetics, drug delivery, and as responsive materials. Furthermore, supramolecular host molecules like p-sulfonatocalixarenes have been designed to specifically recognize and bind to lysine residues, particularly methylated lysines, on protein surfaces. nih.govbeilstein-journals.org This opens up possibilities for modulating protein-protein interactions and developing new diagnostic tools.
Development of Novel D-Lysine Scaffolds for Advanced Chemical Probes and Tools
The unique properties of D-lysine are being leveraged to develop sophisticated chemical probes and diagnostic tools. The bifunctional nature of lysine, with its two amino groups, makes it an excellent hub for constructing complex molecular scaffolds. mdpi.com By incorporating D-amino acids, these scaffolds gain significant biostability, which is crucial for probes used in biological systems. mdpi.com
Recent research has focused on creating lysine-targeting covalent chemical probes. nih.govrsc.org These probes are designed to form a permanent covalent bond with a specific lysine residue on a target protein. This allows for irreversible inhibition of enzyme activity or permanent labeling of a protein for imaging or proteomic studies. For instance, peptide-based probes containing methacrylate (B99206) electrophiles have been developed to selectively target and label conserved lysine residues in protein binding pockets. nih.gov Another approach utilizes sulfonyl exchange warheads, such as sulfonyl fluorides, which can be rationally designed to react with specific lysine residues, expanding the range of druggable targets. rsc.org
In the realm of diagnostics and cell biology, poly-D-lysine (PDL) has become a standard tool. revvity.combiomat.itcorning.commpbio.com PDL is a synthetic polymer used to coat the surfaces of culture plates and slides. corning.com The positively charged polymer enhances the electrostatic interaction with the negatively charged cell membranes, promoting cell adhesion. biomat.itmpbio.com This is particularly useful for growing fastidious cell types, primary neurons, and for applications in high-content screening and imaging where maintaining a stable cell layer is essential. revvity.comcorning.com Since cells cannot digest the D-form of lysine, PDL provides a stable, non-biological matrix that does not interfere with cellular processes. mpbio.com The development of such tools, alongside ligand profiling assays that can differentiate between protein polymorphs, showcases the expanding role of lysine derivatives in creating advanced diagnostic and research tools. acs.org
The table below details some of the emerging applications of D-lysine-based scaffolds.
| Application Area | D-Lysine Scaffold/Tool | Function/Purpose | Key Advantage |
| Chemical Biology | Methacrylate Phosphopeptides | Covalently label conserved lysine residues in protein binding pockets. nih.gov | Irreversible binding for potent inhibition and stable labeling. |
| Drug Discovery | Sulfonyl Exchange Probes | Target and covalently modify specific lysine residues on proteins. rsc.org | Expands druggable space beyond traditional cysteine-targeting. |
| Cell Culture | Poly-D-Lysine (PDL) Coated Surfaces | Promote cell adhesion to cultureware. biomat.itcorning.com | Provides a stable, synthetic surface that is not degraded by cellular proteases. mpbio.com |
| Diagnostics | Ligand Profiling Assays | Differentiate between protein polymorphs based on ligand binding. acs.org | Enables the development of diagnostic tools for diseases involving protein aggregation. |
| Biomaterials | Self-Assembling Lysine Derivatives | Form supramolecular structures like hydrogels and fibers. rsc.orgmdpi.com | Creates responsive materials with tunable properties for various applications. |
Q & A
Q. What are the standard protocols for synthesizing and characterizing Boc-D-lysine(ip/cbz)?
- Methodological Answer : Synthesis typically involves sequential protection of lysine’s ε-amino group using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. Key steps include:
- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization to isolate intermediates .
- Characterization : Employ NMR (¹H/¹³C) to confirm regioselectivity and stereochemistry, mass spectrometry (MS) for molecular weight verification, and HPLC for purity (>95% by area normalization) .
- Documentation : Report solvent systems, reaction times, and spectral data (e.g., δ values for diagnostic peaks) in the main text or supplementary materials to ensure reproducibility .
Q. How can researchers ensure the stereochemical integrity of Boc-D-lysine(ip/cbz) during synthesis?
- Methodological Answer :
- Chiral Analysis : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and polar solvents to resolve enantiomers .
- Comparative Spectroscopy : Match optical rotation values and CD spectra with literature data for D-lysine derivatives .
- X-ray Crystallography : For definitive confirmation, grow single crystals of intermediates and analyze diffraction patterns .
Advanced Research Questions
Q. What strategies resolve contradictory data on the biological activity of Boc-D-lysine(ip/cbz) across studies?
- Methodological Answer :
- Systematic Review : Apply PRISMA guidelines to identify bias in existing studies (e.g., variations in cell lines, assay conditions) .
- Controlled Replication : Reproduce key experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) and include positive/negative controls .
- Meta-Analysis : Statistically pool data from multiple studies using tools like RevMan® to assess effect size heterogeneity .
Q. How can computational modeling predict Boc-D-lysine(ip/cbz) reactivity in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometries at the B3LYP/6-31G(d) level to model transition states and activation energies .
- Solvent Effects : Use COSMO-RS simulations to predict solvation free energies in nonpolar vs. polar aprotic solvents .
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Q. What frameworks guide the design of experiments exploring Boc-D-lysine(ip/cbz) in peptide coupling reactions?
- Methodological Answer :
- PICO Framework : Define P opulation (e.g., amino acid residues), I ntervention (coupling agents like HATU), C omparison (alternative protecting groups), and O utcome (yield, racemization) .
- FINER Criteria : Ensure the study is F easible (lab resources), I nteresting (novel protecting group strategy), N ovel (unexplored D-lysine applications), E thical (no hazardous byproducts), and R elevant (therapeutic peptide synthesis) .
Data Management & Analysis
Q. How should researchers address uncertainties in spectroscopic data for Boc-D-lysine(ip/cbz)?
- Methodological Answer :
- Error Propagation : Calculate uncertainties for NMR integration ratios (±5%) and MS m/z values (±0.1 Da) using instrument-specific tolerances .
- Triangulation : Cross-validate results with orthogonal techniques (e.g., IR for functional groups, elemental analysis for C/H/N ratios) .
- Reporting : Disclose confidence intervals and detection limits in supplementary tables .
Q. What are best practices for curating and sharing spectral data for Boc-D-lysine(ip/cbz)?
- Methodological Answer :
- Public Repositories : Deposit raw NMR (FID files), MS (mzML), and XRD (CIF) data in platforms like Zenodo or Chemotion .
- Metadata Standards : Include instrument parameters (e.g., NMR frequency, MS ionization mode) and calibration details .
- Citation Format : Follow PubChem guidelines (e.g., "National Center for Biotechnology Information. PubChem Compound Database; CID=XXXX") .
Critical Evaluation & Reproducibility
Q. How can researchers critically evaluate conflicting mechanistic proposals for Boc-D-lysine(ip/cbz) reactivity?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-lysine) to track bond cleavage sites in hydrolysis experiments .
- Kinetic Profiling : Perform Eyring analysis (ln(k/T) vs. 1/T) to distinguish between associative and dissociative pathways .
- Peer Validation : Share synthetic protocols via platforms like protocols.io for community feedback .
Q. What steps mitigate reproducibility challenges in Boc-D-lysine(ip/cbz) scale-up studies?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
- DoE Optimization : Use factorial design (e.g., 2³ experiments) to identify critical parameters (temperature, catalyst loading, solvent ratio) .
- Batch Records : Document deviations (e.g., impurity profiles) in electronic lab notebooks with version control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
